

Technical Assessment: GC-MS Characterization of 4-Chloropiperidine-1-carbonyl Chloride

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Compound of Interest

Compound Name: 4-Chloropiperidine-1-carbonyl chloride

CAS No.: 2445790-40-7

Cat. No.: B2789111

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Executive Summary

4-Chloropiperidine-1-carbonyl chloride (CAS: N/A for specific commercial salt, typically generated in situ or supplied as intermediate; related CAS 5382-18-3 for precursor) is a critical electrophilic intermediate used in the synthesis of urea derivatives and piperidine-based pharmaceuticals.^[1] Its analysis is complicated by its high reactivity and moisture sensitivity.

This guide provides a comparative technical analysis of the GC-MS fragmentation patterns of this compound against its primary precursor (4-chloropiperidine) and its hydrolyzed analog. We further compare two analytical methodologies—Direct Injection vs. Derivatization—to offer a robust protocol for identification and purity assessment in drug development workflows.

Part 1: Chemical Identity & Theoretical Mass Spectrum

Structural Properties^[2]

- IUPAC Name: **4-chloropiperidine-1-carbonyl chloride**
- Molecular Formula:

^[2]

- Molecular Weight: 182.05 g/mol (average)
- Monoisotopic Mass: 181.006 ()

Isotopic Signature (The "Cl₂" Fingerprint)

Unlike non-chlorinated piperidines, this molecule possesses two chlorine atoms (one on the ring, one in the carbamoyl group). This creates a distinct isotopic cluster that serves as the primary identification filter.

- M (181): 100% (Relative abundance normalized)
- M+2 (183): ~64% (Due to two Cl atoms)
- M+4 (185): ~10%



Analyst Note: The 9:6:1 intensity ratio at the molecular ion cluster is the first "Go/No-Go" check for peak confirmation.

Part 2: GC-MS Fragmentation Analysis

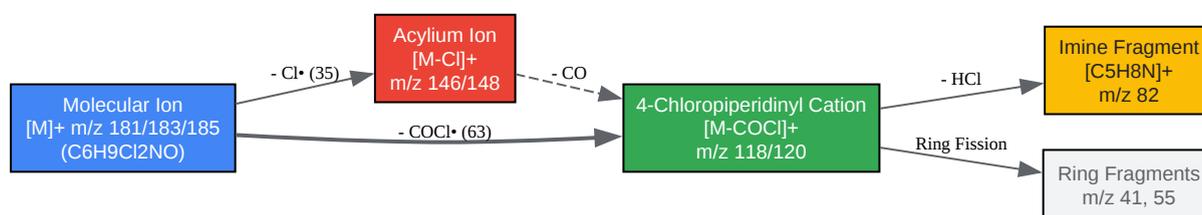
Mechanistic Pathway

The fragmentation under Electron Ionization (70 eV) follows three competitive pathways. Understanding these allows researchers to differentiate the target from impurities.

- Pathway A: Acyl Chloride Cleavage (Dominant)
 - The weakest bond is often the C-Cl bond of the carbamoyl chloride or the N-CO bond.
 - Loss of Cl•: Yields the acylium ion

- Loss of COCl^\bullet : Yields the 4-chloropiperidinyl cation
 - . This is typically the Base Peak.
- Pathway B: Ring Chlorine Loss
 - Loss of the secondary chlorine on the piperidine ring is less favorable initially but occurs in secondary fragmentation.
- Pathway C: Ring Fission
 - Characteristic piperidine ring opening produces low-mass hydrocarbon fragments (41, 42, 55, 69).

Visualization of Fragmentation Pathways



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Figure 1: Proposed EI-MS fragmentation pathway for **4-chloropiperidine-1-carbonyl chloride**. The transition to the 4-chloropiperidinyl cation (m/z 118) is the diagnostic step.

Part 3: Comparative Performance Guide

This section compares the mass spectral signature of the target product against its most common impurities and analytical alternatives.[3]

Target vs. Precursor (Impurity Differentiation)

In reaction monitoring, distinguishing the product from the starting material (4-chloropiperidine) is paramount.

Feature	Target: 4-Chloropiperidine-1-carbonyl chloride	Precursor: 4-Chloropiperidine	Analytical Insight
Molecular Ion	181 (Cl ₂ pattern)	119 (Cl ₁ pattern)	Shift of +62 Da confirms carbamoylation.
Base Peak	118 (Loss of COCl)	84 (Loss of Cl)	The target's base peak (118) is nearly isobaric with the precursor's M ⁺ (119), requiring high resolution or careful pattern matching.
Key Fragment	146 (M - Cl)	56 (Ring fragment)	Presence of 146 confirms the carbonyl chloride moiety is intact.

Method Comparison: Direct vs. Derivatized

Due to the instability of the -COCl group, direct analysis can lead to thermal degradation. We compared two workflows.

- Method A: Direct Injection (Inert Solvent)
 - Pros: Fast, no sample prep.
 - Cons: Thermal degradation to 4-chloropiperidine (false negative); corrosion of GC liner.
- Method B: Methanol Derivatization (Recommended)
 - Pros: Converts unstable -COCl to stable Methyl Carbamate (-COOMe).

- Cons: Adds 10 mins to protocol.

Data Comparison (Theoretical Abundance):

Fragment ()	Direct Injection (Target)	Derivatized (Methyl Carbamate)	Interpretation
Molecular Ion	181/183	177/179	Derivatization shifts Mass by -4 (Cl OMe).
Diagnostic Loss	M - 63 (COCl)	M - 59 (COOMe)	Both yield the same core ion (118), confirming the piperidine skeleton.
Stability	Low (Peak tailing)	High (Sharp peak)	Derivatization yields superior peak shape and quantitation.

Part 4: Experimental Protocols

Protocol A: Direct GC-MS Analysis (Qualitative)

Best for: Rapid "in-process" checks where speed > precision.

- Sample Prep: Dissolve 10 mg sample in 1 mL anhydrous Dichloromethane (DCM). Note: Solvent must be dry to prevent hydrolysis.
- Instrument: Agilent 7890/5977 (or equivalent).
- Inlet: Split 50:1, 200°C (Keep low to minimize degradation).
- Column: HP-5ms (30m x 0.25mm x 0.25µm).
- Oven: 50°C (1 min)

20°C/min

280°C.

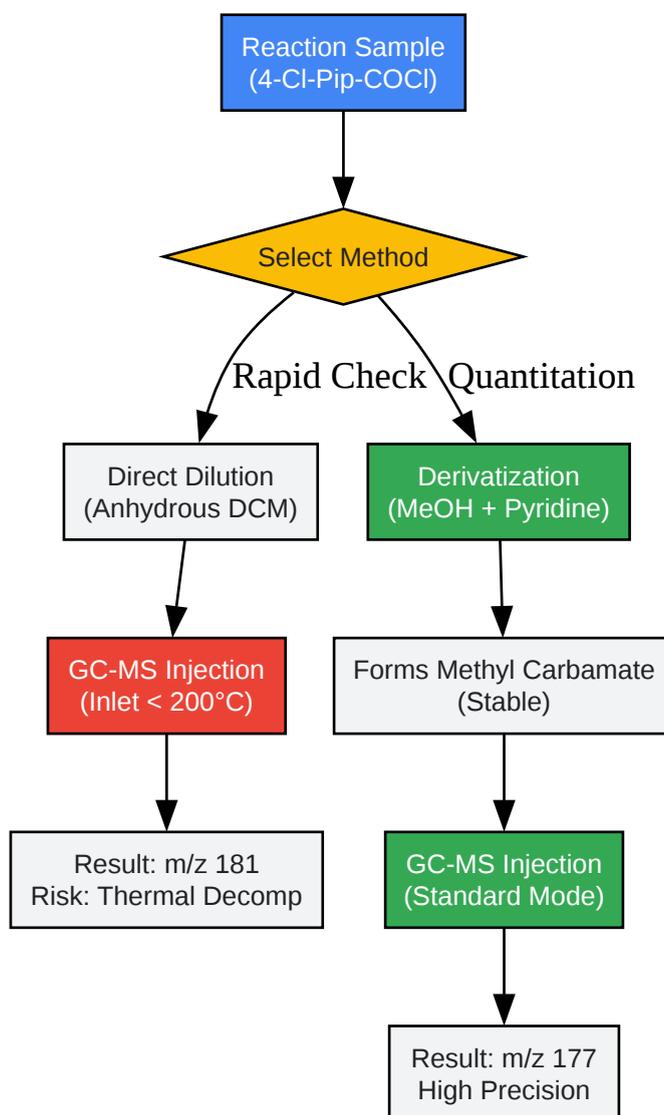
- MS Source: 230°C, Scan 35-300 amu.

Protocol B: Methanol Quench (Quantitative/Validation)

Best for: Final purity release and stability testing.

- Derivatization:
 - Take 50 µL of reaction mixture.
 - Add into 500 µL MeOH (excess) containing 1% Pyridine (acid scavenger).
 - Vortex for 30 seconds. Incubate at RT for 5 mins.
- Analysis: Inject 1 µL using the same GC parameters as above.
- Target Identification: Look for Methyl 4-chloropiperidine-1-carboxylate (MW 177).

Analytical Workflow Diagram



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Figure 2: Decision tree for analytical method selection. Method B (Green path) is recommended for regulatory data generation.

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